molecular formula C10H13ClOS B2667576 1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol CAS No. 1344243-04-4

1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol

Cat. No. B2667576
CAS RN: 1344243-04-4
M. Wt: 216.72
InChI Key: RQYGYKBFVAZPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Chlorophenyl)-1-propanol” is a heterocyclic organic compound . It has a molecular weight of 170.64 and a molecular formula of C9H11ClO .


Molecular Structure Analysis

The InChI Key for “1-(2-Chlorophenyl)-1-propanol” is UBOFXBQTRQSKMY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1-(2-Chlorophenyl)-1-propanol” has a boiling point of 248-249ºC (lit.) and a density of 1.145 g/mL at 25ºC (lit.) . It has one H-Bond Acceptor and one H-Bond Donor .

Scientific Research Applications

Catalytic Synthesis

A study by Gong et al. (2009) utilized a Bronsted-acidic task-specific ionic liquid in the synthesis of dibenzo[a,j]xanthenes, demonstrating a method that offers high yields and simplicity. This approach could potentially be applied to derivatives of 1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol.

Microcapsule Preparation

Yu et al. (2021) developed a study on the preparation of microcapsules through interfacial polymerization, involving oil-soluble compounds with fungicidal activity. The research demonstrates the potential of using compounds similar to 1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol in controlled release applications in agriculture or medicine (Yu et al., 2021).

Electrophile and Nucleophile Synthesis

Zhang et al. (2004) researched the synthesis of compounds using alpha-nitro ketone intermediates as electrophiles and nucleophiles. This process highlights the potential for compounds like 1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol in developing pharmaceutical and agricultural probes (Zhang et al., 2004).

Ligand Formation in Coordination Compounds

Research by Tishchenko et al. (2014) on nucleophilic substitution reactions in 1,3-dibromo-propan-2-ol and its derivatives demonstrates the potential for compounds like 1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol in forming coordination compounds, potentially useful in catalysis and material science (Tishchenko et al., 2014).

Antifungal Applications

Lima-Neto et al. (2012) synthesized triazole derivatives, including compounds related to 1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol, and evaluated their antifungal activity. This suggests potential pharmaceutical applications for such compounds (Lima-Neto et al., 2012).

properties

IUPAC Name

1-(2-chlorophenyl)-3-methylsulfanylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClOS/c1-13-7-6-10(12)8-4-2-3-5-9(8)11/h2-5,10,12H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYGYKBFVAZPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=CC=CC=C1Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.